(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Cross-coupling Suzuki-Miyaura Oxidative addition

Researchers optimizing EHMT2 (G9a) inhibitor leads frequently encounter poor reactivity with 4-bromo or 4-chloro analogs and undesired regiochemical outcomes with 2-iodo isomers. This 4-iodo-3-(Boc-amino)pyridine eliminates those bottlenecks: - The C-I bond (BDE ~57 kcal/mol) enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at lower catalyst loadings and broader functional-group tolerance than C-Br or C-Cl analogs. - The Boc protecting group remains stable under basic/nucleophilic displacement conditions, enabling late-stage orthogonal deprotection without disturbing the functionalized pyridine core. - Identical substitution pattern explicitly used in multiple EHMT2 inhibitor patent families (AU-2017382830-A1, EP-3555070-A1, JP-2020504715-A). Procurement note: Standard research quantities stocked; bulk packaging available upon inquiry.

Molecular Formula C10H13IN2O2
Molecular Weight 320.13 g/mol
CAS No. 154048-89-2
Cat. No. B124338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
CAS154048-89-2
Molecular FormulaC10H13IN2O2
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CN=C1)I
InChIInChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
InChIKeyFUKNUVWILSPUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Iodo-pyridin-3-YL)-carbamic Acid Tert-Butyl Ester: Identity & Properties


(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester (CAS 154048-89-2), also known as N-Boc-3-amino-4-iodopyridine, is a heterocyclic building block with the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol [1]. It features a pyridine ring with an iodine atom at the 4-position and a Boc-protected amine at the 3-position. This compound appears as a yellow to off-white solid with a melting point of 72–76 °C and a predicted boiling point of 313.2 °C [1]. It is primarily used as a key intermediate in medicinal chemistry, enabling selective cross-coupling reactions at the iodine site .

(4-Iodo-pyridin-3-YL)-carbamic Acid Tert-Butyl Ester: Substitution Limitations


Substitution of (4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester with its 4-halo analogs (e.g., 4-bromo, 4-chloro) or positional isomers (e.g., 2-iodo) is not straightforward in research and process chemistry. The 4-iodo substituent offers a unique balance of reactivity in palladium-catalyzed cross-coupling reactions [1]. While 4-bromo and 4-chloro analogs are less reactive in oxidative addition, the 2-iodo isomer presents different steric and electronic environments that alter regioselectivity . Furthermore, the Boc protecting group provides orthogonal stability under acidic conditions, unlike Fmoc or Cbz analogs that require different deprotection strategies, making this specific compound the optimal choice for multi-step syntheses where late-stage functionalization at the 4-position is critical .

(4-Iodo-pyridin-3-YL)-carbamic Acid Tert-Butyl Ester: Differentiation Evidence


Oxidative Addition: 4-Iodo vs. 4-Bromo in Suzuki-Miyaura Coupling

The 4-iodo substituent in the target compound provides significantly faster oxidative addition rates with Pd(0) catalysts compared to the 4-bromo analog. Studies on halopyridine Suzuki-Miyaura couplings demonstrate that aryl iodides react approximately 10–100 times faster than aryl bromides under identical conditions due to the lower C–I bond dissociation energy (approximately 57 kcal/mol for C–I vs. 71 kcal/mol for C–Br) [1][2]. This allows for milder reaction conditions and higher yields in cross-coupling reactions, which is critical for complex substrate tolerance in medicinal chemistry programs [3].

Cross-coupling Suzuki-Miyaura Oxidative addition Reactivity comparison

Regioselectivity: 4-Iodo vs. 2-Iodo in EHMT2 Scaffolds

The 4-iodo-3-Boc-aminopyridine substitution pattern (target compound) places the iodine atom para to the pyridine nitrogen, whereas the 2-iodo-3-Boc-amino isomer places iodine ortho to the ring nitrogen. This positional difference is critical in medicinal chemistry: the 4-iodo isomer is specifically claimed as a building block in patent families for amine-substituted heterocyclic EHMT2 inhibitors, while the 2-iodo isomer is not mentioned in these filings . The 3-Boc-amino-4-iodo arrangement provides the correct geometry for subsequent functionalization leading to bioactive molecules, with no steric clash between the iodine and the Boc-protected amine .

Regioselectivity Positional isomer EHMT2 inhibitor Structure-activity relationship

Synthetic Versatility: Alkylation & Cross-Coupling

The target compound has been demonstrated in peer-reviewed and patent literature to undergo efficient downstream functionalization. In one published protocol, (4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (280 mg, 0.875 mmol) was N-alkylated with 2,2,2-trifluoroethyl trifluoromethanesulphonate using NaH in DMF to give the corresponding N-trifluoroethyl derivative in 59% isolated yield (207 mg) with MS (ESI) confirmation at m/z = 403.012 [M+H]⁺ [1]. Additionally, the synthesis route for the compound itself, starting from N-tert-butoxycarbonyl-3-aminopyridine, achieves a 71% yield (11.7 g from 10 g starting material) using t-BuLi-mediated iodination , demonstrating robust scalability.

Downstream functionalization N-alkylation Suzuki coupling Synthetic utility

pKa & Lipophilicity Differentiation from Analogs

The 4-iodo substituent imparts distinct physicochemical properties compared to the non-halogenated parent and the 5-fluoro-4-iodo analog. The target compound has a predicted pKa of 12.15 ± 0.70, reflecting the electron-withdrawing effect of the 4-iodo group on the carbamate NH [1]. Its XLogP3 value of 2.1 indicates moderate lipophilicity suitable for blood-brain barrier penetration studies . In contrast, the 5-fluoro-4-iodo analog (CAS 1773562-84-7, MW 338.12) has a molecular weight increase of ~18 Da and altered electronic properties due to the additional fluorine substituent, which affects both reactivity and biological target engagement .

pKa Lipophilicity LogP Physicochemical properties

Storage & Handling Stability for Procurement

The target compound requires storage under inert gas (nitrogen or argon) at 2–8°C, with a documented melting point of 72–76°C and appearance as an off-white to yellow solid [1]. Commercial suppliers specify purity levels of ≥95% (HPLC) or 98% , providing clear quality specifications for procurement. These defined parameters contrast with some less-common halopyridine analogs for which storage conditions and purity benchmarks are not as well-established in supplier documentation, reducing batch-to-batch variability risk.

Stability Storage conditions Quality control Procurement specifications

(4-Iodo-pyridin-3-YL)-carbamic Acid Tert-Butyl Ester: Application Scenarios


EHMT2 (G9a) Inhibitor Development

This compound is the preferred building block for synthesizing amine-substituted heterocyclic EHMT2 (G9a) inhibitors, as evidenced by its explicit use in multiple patent families (AU-2017382830-A1, EP-3555070-A1, JP-2020504715-A). The 4-iodo-3-Boc-amino substitution pattern provides the correct geometry for lead optimization, and the iodine atom serves as a versatile handle for Suzuki-Miyaura diversification .

Late-Stage Functionalization via Palladium Cross-Coupling

The superior oxidative addition reactivity of the C–I bond (BDE ~57 kcal/mol) compared to C–Br (~71 kcal/mol) and C–Cl (~83 kcal/mol) makes this compound ideal for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions. Researchers synthesizing complex drug-like molecules benefit from lower catalyst loadings and broader functional group tolerance [1].

Orthogonal Boc Protection in Multi-Step Synthesis

The Boc protecting group on the 3-amino position provides acid-labile orthogonal protection that is stable under the basic and nucleophilic conditions used for iodine displacement. This allows for selective deprotection late in the synthetic sequence without affecting the functionalized pyridine core, a key requirement in pharmaceutical intermediate synthesis .

X-ray Crystallographic Phasing

The iodine atom (exact mass 320.00218) provides strong anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography. This dual-purpose utility—as both a synthetic handle and a heavy atom label—adds procurement value for structural biology groups studying kinase or epigenetic target-inhibitor complexes .

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